molecular formula C12H12O3 B14150017 1-Naphthalenol, 4,8-dimethoxy- CAS No. 3843-55-8

1-Naphthalenol, 4,8-dimethoxy-

Cat. No.: B14150017
CAS No.: 3843-55-8
M. Wt: 204.22 g/mol
InChI Key: MMBZMGUCDXYLBU-UHFFFAOYSA-N
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Description

1-Naphthalenol, 4,8-dimethoxy- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of two methoxy groups at the 4th and 8th positions and a hydroxyl group at the 1st position on the naphthalene ring. Naphthalene derivatives, including 1-Naphthalenol, 4,8-dimethoxy-, are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Chemical Reactions Analysis

1-Naphthalenol, 4,8-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .

Scientific Research Applications

1-Naphthalenol, 4,8-dimethoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial, antioxidant, and cytotoxic properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 4,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This redox activity is similar to that of hydrogen peroxide and superoxide radicals, which can lead to oxidative stress in cells .

Properties

CAS No.

3843-55-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C12H12O3/c1-14-10-7-6-9(13)12-8(10)4-3-5-11(12)15-2/h3-7,13H,1-2H3

InChI Key

MMBZMGUCDXYLBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)O)OC

Origin of Product

United States

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